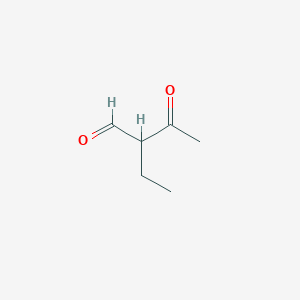

2-Ethyl-3-oxobutanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-3-oxobutanal, also known as diacetyl, is a chemical compound that is commonly used as a flavoring agent in food products, such as popcorn, butter, and baked goods. It is also used in the production of various industrial chemicals, including solvents and polymers. Despite its widespread use, diacetyl has been found to have potential health hazards, particularly in occupational settings. In

Aplicaciones Científicas De Investigación

Diacetyl has been the subject of numerous scientific studies due to its potential health hazards. Research has focused on its effects on the respiratory system, particularly in occupational settings where workers are exposed to high levels of 2-Ethyl-3-oxobutanal vapor. Studies have also explored its potential neurotoxicity and carcinogenicity.

Mecanismo De Acción

Diacetyl is believed to exert its effects on the body through the inhibition of enzymes involved in the metabolism of neurotransmitters, such as dopamine and acetylcholine. This inhibition can lead to the accumulation of these neurotransmitters in the brain, potentially resulting in neurological damage.

Efectos Bioquímicos Y Fisiológicos

Studies have shown that exposure to 2-Ethyl-3-oxobutanal can cause respiratory irritation, including coughing, wheezing, and shortness of breath. Long-term exposure has been linked to the development of bronchiolitis obliterans, a serious lung disease. Diacetyl has also been shown to have potential neurotoxic effects, including the development of Parkinson's disease-like symptoms in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diacetyl is commonly used in lab experiments as a model for studying the effects of other chemicals on the respiratory and nervous systems. Its advantages include its low cost and ease of use. However, its potential health hazards make it difficult to use in certain settings, particularly in studies involving human subjects.

Direcciones Futuras

Future research on 2-Ethyl-3-oxobutanal should focus on developing safer alternatives for use in food and industrial applications. Studies should also explore the potential health hazards of other chemicals used in these applications, particularly those that have similar chemical structures to 2-Ethyl-3-oxobutanal. Additionally, research should focus on identifying effective treatments for individuals who have been exposed to 2-Ethyl-3-oxobutanal and other potentially harmful chemicals in occupational settings.

Métodos De Síntesis

Diacetyl can be synthesized through the oxidation of 2-butanol using a variety of methods, including catalytic oxidation and biological methods. The most commonly used method involves the use of metal catalysts, such as copper and silver, to catalyze the oxidation reaction.

Propiedades

Número CAS |

141939-89-1 |

|---|---|

Nombre del producto |

2-Ethyl-3-oxobutanal |

Fórmula molecular |

C6H10O2 |

Peso molecular |

114.14 g/mol |

Nombre IUPAC |

2-ethyl-3-oxobutanal |

InChI |

InChI=1S/C6H10O2/c1-3-6(4-7)5(2)8/h4,6H,3H2,1-2H3 |

Clave InChI |

RHVXPAFWOYITES-UHFFFAOYSA-N |

SMILES |

CCC(C=O)C(=O)C |

SMILES canónico |

CCC(C=O)C(=O)C |

Sinónimos |

Butanal, 2-ethyl-3-oxo- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)

![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)